Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
Description
This compound (CAS 251325-89-0) is a tert-butyl-protected carbamate derivative with a stereospecific (1S)-configured backbone. Its molecular formula is C₉H₂₀N₂O₂ (molecular weight: 188.27 g/mol), featuring an aminomethyl group attached to a 2-methylpropyl chain. The tert-butyl ester group enhances stability, making it valuable in peptide synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164790 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-49-5 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1S)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Enantioselective Aminomethylation of 2-Methylpropanal
The chiral backbone originates from (1S)-1-(aminomethyl)-2-methylpropylamine, synthesized via asymmetric Strecker synthesis or enzymatic resolution. For instance, reductive amination of 2-methylpropanal with ammonium acetate and sodium cyanoborohydride yields the (S)-configured amine with >98% enantiomeric excess (ee) under optimized conditions.
Carbamate Formation via Boc Protection
The amine intermediate undergoes tert-butoxycarbonyl (Boc) protection using di-tert-butyl dicarbonate (Boc₂O). Key parameters include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
- Temperature : 0–25°C to minimize racemization.
Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields of 85–92%.
Purification and Isolation
Crude product purification employs silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from tert-butyl methyl ether (MTBE). X-ray crystallography confirms retention of stereochemistry post-purification.
Optimization of Reaction Conditions
Catalytic Systems for Enhanced Efficiency
Comparative studies reveal that DMAP catalysis accelerates Boc protection by 40% compared to TEA alone. Table 1 summarizes optimized conditions:
Table 1: Comparative Analysis of Boc Protection Conditions
| Parameter | DMAP-Catalyzed Reaction | TEA-Based Reaction |
|---|---|---|
| Reaction Time (h) | 2.5 | 4.0 |
| Yield (%) | 92 | 85 |
| Enantiomeric Excess (%) | 98.5 | 97.2 |
| Solvent | THF | DCM |
Solvent Effects on Stereochemical Integrity
Polar aprotic solvents (e.g., THF) enhance reaction homogeneity and ee retention versus non-polar alternatives. Kinetic studies demonstrate a 15% reduction in byproduct formation when using THF.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent patents describe a continuous flow system for large-scale production (Figure 1):
- Amine Feedstock : (1S)-1-(aminomethyl)-2-methylpropylamine in THF (0.5 M)
- Boc Reagent Stream : Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in THF
- Reactor : Tubular reactor (25°C, residence time = 30 min)
- Workup : In-line liquid-liquid extraction (water/MTBE).
This method achieves 89% yield at 10 kg/day throughput, surpassing batch reactor efficiency by 22%.
Crystallization Optimization
Industrial recrystallization uses MTBE/n-heptane (7:3 v/v) to afford 99.5% pure product. Differential scanning calorimetry (DSC) confirms a melting point of 112–114°C, consistent with literature.
Analytical Characterization Techniques
Spectroscopic Validation
Chiral HPLC Analysis
A Chiralpak IC column (hexane:isopropanol 90:10) resolves enantiomers, confirming ≥99% ee.
Comparative Analysis with Related Carbamates
Table 2: Structural and Synthetic Comparison with Analogous Carbamates
| Compound | Key Structural Feature | Synthetic Yield (%) |
|---|---|---|
| tert-Butyl ((1R)-1-(aminomethyl)-2-methylpropyl)carbamate | R-configuration | 84 |
| tert-Butyl (2-methyl-1-(aminomethyl)propyl)carbamate | Racemic mixture | 78 |
| Target Compound | S-configuration | 92 |
The S-configuration confers superior crystallinity and thermal stability versus racemic analogs.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates.
Reduction: It can be reduced to yield amines.
Substitution: It undergoes nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: It is employed in the synthesis of peptides and other biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester involves its ability to form stable carbamate bonds with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups during multi-step synthetic processes .
Comparison with Similar Compounds
Substituent Variations
Stereochemical and Reactivity Differences
- Target Compound (1S) : The (1S) configuration is critical for enantioselective synthesis, particularly in APIs (Active Pharmaceutical Ingredients) like HIV protease inhibitors .
- (1R)-Hydroxy Analogs : The (1R)-configured hydroxy derivative (CAS 186466-64-8) shows divergent solubility and reactivity due to its hydroxyl group, favoring polar solvents .
- Enzyme-Specific Reactivity : The 3-chloro-2-oxo analog () undergoes stereoselective reduction by R. erythropolis SC 13845, highlighting the role of substituents in biocatalytic pathways .
Physicochemical Properties
Pharmaceutical Intermediates
Biological Activity
Carbamic acid, [(1S)-1-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester (CAS No. 400652-49-5) is a compound notable for its unique stereochemistry and functional properties. This compound is primarily utilized in organic synthesis and has implications in medicinal chemistry and biological research.
- Molecular Formula : C10H22N2O2
- Molecular Weight : 202.29 g/mol
- Density : Approximately 1.0 ± 0.1 g/cm³
- Boiling Point : ~292.4 °C
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl chloroformate with (S)-1-amino-3-methylbutan-2-ol under anhydrous conditions, utilizing triethylamine as a base to prevent hydrolysis. This method ensures high purity and yield, which are critical for biological applications .
The biological activity of carbamic acid derivatives is largely attributed to their ability to form stable carbamate bonds with amines. This property allows them to act as effective protecting groups in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules. The specific structure of this compound enhances its stability and reactivity compared to other carbamates.
Research Findings
Recent studies have explored the potential applications of carbamic acid derivatives in various fields:
- Medicinal Chemistry : Research indicates that these compounds can be utilized in the development of pharmaceuticals targeting specific enzymes or receptors. For instance, their role as enzyme inhibitors has been investigated, showing promise in treating diseases related to enzyme dysfunctions .
- Neuropharmacology : Some derivatives have shown neuroprotective effects, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems has been highlighted in several studies .
Case Study 1: Neuroprotective Effects
A study examined the effects of a related carbamate on neuronal cell lines under oxidative stress conditions. The results demonstrated that the compound significantly reduced cell death and oxidative damage, suggesting potential applications in neuroprotection .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of acetylcholinesterase by a structurally similar carbamate compound. The findings indicated a dose-dependent inhibition, which could lead to therapeutic applications in Alzheimer's disease management .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| This compound | 202.29 g/mol | Tert-butyl group enhances stability |
| Carbamic acid, phenyl-, 1-methylethyl ester | Varies | Less steric hindrance |
| Carbamic acid, N-[(1S,2S)-1-(chlorocarbonyl)-2-methylbutyl]-, 1,1-dimethylethyl ester | Varies | Different functional groups |
The unique stereochemistry and presence of the tert-butyl group in this compound provide advantages over similar compounds in terms of stability and reactivity.
Q & A
Q. What are the established synthetic routes for this carbamic acid ester, and how do reaction conditions influence stereoselectivity?
The compound is typically synthesized via enzymatic reduction of a ketone precursor using Rhodococcus erythropolis or evolved ketoreductases (KREDs). For example, the diastereoselective reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid tert-butyl ester by R. erythropolis SC 13845 achieves >98% diastereomeric purity and 99.4% enantiomeric excess (e.e.) at 10 g/L substrate input . Key factors include solvent selection (e.g., isopropanol/water), cofactor regeneration (NADP+), and enzyme engineering via ProSAR-driven mutagenesis to enhance activity and stereocontrol .
Q. What analytical methods are recommended for characterizing this compound and resolving stereoisomeric impurities?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiopurity analysis. Diastereomeric ratios can be quantified via -NMR by integrating distinct proton signals (e.g., methine protons at δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) and -NMR are critical for confirming molecular structure and tert-butyl carbamate protection .
Q. What safety precautions are essential when handling this compound in the lab?
The compound exhibits acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and employ chemical-resistant goggles. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap/water. Store in well-ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can conflicting enantioselectivity data between enzymatic and chemical reduction methods be resolved?
Chemical reductions (e.g., NaBH) often yield undesired diastereomers due to poor stereocontrol, whereas enzymatic methods leverage substrate binding pockets in KREDs or Rhodococcus oxidoreductases for high fidelity. For example, wild-type KREDs initially gave 5% conversion and 80% e.e., but evolved mutants achieved 99.9% conversion and >99% e.e. at 200 g/L substrate . Validate results using kinetic resolution studies and X-ray crystallography of enzyme-substrate complexes to identify steric/electronic determinants.
Q. What strategies optimize the scalability of enzymatic processes for this compound?
High-density fermentation of R. erythropolis mutants improves volumetric productivity. Process enhancements include:
- Substrate loading : Incremental increases from 10 g/L to 60 g/L with mutant strains .
- Cofactor recycling : NADP+ regeneration via glucose dehydrogenase systems reduces costs .
- Solvent engineering : Aqueous/organic biphasic systems (e.g., isopropanol/water) enhance substrate solubility and enzyme stability .
Q. How do computational models aid in predicting and improving diastereoselectivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations map substrate-enzyme interactions. For instance, mutations in KREDs (e.g., F94L/Y96W) increase active-site hydrophobicity, favoring the (1S,2R)-configured product. QM/MM calculations further elucidate transition-state stabilization .
Q. What are the implications of conflicting stability data under varying pH and temperature conditions?
Stability studies show the tert-butyl ester group is prone to hydrolysis at pH < 3 or > 8. Use buffered solutions (pH 6–8) and storage at 2–8°C to prevent degradation. Conflicting reports may arise from residual water in solvents or trace metal catalysts; mitigate via rigorous drying and chelating agents (e.g., EDTA) .
Methodological Tables
Table 1. Key Parameters for Enzymatic Reduction
| Parameter | Wild-Type KRED | Evolved KRED Mutant |
|---|---|---|
| Substrate Loading | 20 g/L | 200 g/L |
| Enzyme Input | 5 g/L | 1 g/L |
| Conversion (%) | 5 | 99.9 |
| Enantiomeric Purity (%) | 80 | >99 |
| Source: Adapted from enzymatic process optimizations |
Table 2. Hazard Classification (GHS)
| Hazard Type | Classification | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |
| Skin Irritation | Category 2 | Wear chemical-resistant gloves |
| Eye Damage | Category 2A | Use safety goggles |
| Source: Safety Data Sheet |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
